5-isopentyl-6-(methoxymethyl)-2-(4-methylpiperazino)-4(3H)-pyrimidinone
Description
5-Isopentyl-6-(methoxymethyl)-2-(4-methylpiperazino)-4(3H)-pyrimidinone is a pyrimidinone derivative characterized by a 4(3H)-pyrimidinone core modified with three distinct substituents:
- Methoxymethyl group at position 6 (C6), enhancing solubility in polar solvents due to its ether functionality.
- 4-Methylpiperazino group at position 2 (C2), a nitrogen-containing heterocycle known to influence receptor binding and pharmacokinetics, particularly in central nervous system (CNS)-targeting compounds.
Properties
IUPAC Name |
4-(methoxymethyl)-5-(3-methylbutyl)-2-(4-methylpiperazin-1-yl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O2/c1-12(2)5-6-13-14(11-22-4)17-16(18-15(13)21)20-9-7-19(3)8-10-20/h12H,5-11H2,1-4H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOMDHYBUBAEIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1=C(N=C(NC1=O)N2CCN(CC2)C)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Pyrimidinone Derivatives
The following analysis compares 5-isopentyl-6-(methoxymethyl)-2-(4-methylpiperazino)-4(3H)-pyrimidinone with structurally related pyrimidinones, focusing on substituent effects, physicochemical properties, and reported bioactivities.
Structural Analogues and Substituent Effects
Table 1: Key Structural Differences Among Pyrimidinone Derivatives
Key Observations :
- Lipophilicity : The target compound’s isopentyl and methoxymethyl groups likely increase lipophilicity compared to the smaller 5-Cl and 5-F substituents in analogues . This may enhance blood-brain barrier penetration, a critical factor for CNS-targeting drugs.
- Solubility: The methoxymethyl group (C6) in the target compound improves aqueous solubility relative to sulfur-containing analogues like 2-(butylsulfanyl)-6-methyl-5-pentyl-4(3H)-pyrimidinone, which has a thioether group .
- Bioactivity: Pyrimidinones with nitrogen-rich substituents (e.g., 4-methylpiperazino) are often associated with kinase inhibition. For example, pyrazolo[3,4-c]pyridazines with similar substituents show cyclin-dependent kinase (CDK) inhibition .
Key Insights :
- Synthetic Challenges: The target compound’s isopentyl and methoxymethyl groups may require protective strategies during synthesis to avoid side reactions, a common issue in multi-substituted pyrimidinones .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
